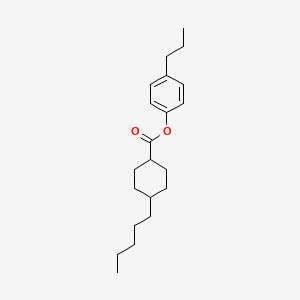

trans-4-Propylphenyl 4-pentylcyclohexanecarboxylate

Description

Structure

3D Structure

Properties

Molecular Formula |

C21H32O2 |

|---|---|

Molecular Weight |

316.5 g/mol |

IUPAC Name |

(4-propylphenyl) 4-pentylcyclohexane-1-carboxylate |

InChI |

InChI=1S/C21H32O2/c1-3-5-6-8-18-9-13-19(14-10-18)21(22)23-20-15-11-17(7-4-2)12-16-20/h11-12,15-16,18-19H,3-10,13-14H2,1-2H3 |

InChI Key |

IIWRWTQRNMQITD-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC1CCC(CC1)C(=O)OC2=CC=C(C=C2)CCC |

Origin of Product |

United States |

Preparation Methods

Key Starting Materials

trans-4-Pentylcyclohexanecarboxylic Acid

Trans-4-pentylcyclohexanecarboxylic acid (CAS: 38289-29-1) serves as a critical starting material in the preparation of the target compound. This acid has been documented with a purity standard of 97% and specific physical properties including:

The trans configuration of this acid is essential for the final product's properties and is maintained throughout the synthesis process.

4-Propylphenol

While specific information on 4-propylphenol is limited in the provided search results, this compound would serve as the second key starting material. Related phenols have been documented in thermophysical property databases with detailed characterization of properties such as:

General Synthetic Approaches

Esterification Reactions

The primary approach to synthesizing trans-4-propylphenyl 4-pentylcyclohexanecarboxylate involves esterification of trans-4-pentylcyclohexanecarboxylic acid with 4-propylphenol. This reaction typically requires activation of the carboxylic acid followed by nucleophilic attack by the phenol. Several activation methods can be employed:

Acid Chloride Method

This widely used approach involves:

- Conversion of trans-4-pentylcyclohexanecarboxylic acid to the corresponding acid chloride using reagents such as thionyl chloride

- Reaction of the acid chloride with 4-propylphenol in the presence of a base

- Purification of the resulting ester

Similar chemistry has been documented in the preparation of related cyclohexanecarboxylate esters in liquid crystal formulations.

Mixed Anhydride Approach

This method involves:

- Formation of a mixed anhydride by coupling trans-4-pentylcyclohexanecarboxylic acid with a sulfonyl chloride (e.g., p-toluenesulfonyl chloride) in the presence of a base

- Reaction of the mixed anhydride with 4-propylphenol

- Isolation and purification of the target compound

This approach has been successfully employed for related cyclohexane derivatives, as demonstrated in the preparation of N-[[trans-4-(1-methylethyl)cyclohexyl]carbonyl]-D-phenylalanine.

Coupling Agent-Mediated Esterification

Direct esterification can be achieved using coupling agents such as:

- DCC (N,N'-dicyclohexylcarbodiimide)

- EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)

- HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate)

These reagents activate the carboxylic acid for nucleophilic attack by the phenol group. The general reaction involves:

- Mixing trans-4-pentylcyclohexanecarboxylic acid, 4-propylphenol, and the coupling agent in an appropriate solvent

- Addition of a base such as triethylamine or DMAP (4-dimethylaminopyridine) as a catalyst

- Stirring at ambient or elevated temperature until reaction completion

This approach has been documented for similar esterification reactions involving cyclohexanecarboxylic acid derivatives.

Detailed Preparation Methods

Method 1: Preparation via Acid Chloride Intermediate

This method is adapted from synthetic approaches used for related cyclohexanecarboxylate esters in liquid crystal applications.

Table 1: Reagents and Conditions for Acid Chloride Method

| Reagent/Parameter | Specification | Function |

|---|---|---|

| trans-4-Pentylcyclohexanecarboxylic acid | 1.0 equivalent | Starting material |

| Thionyl chloride | 2.0 equivalents | Chlorinating agent |

| Solvent for chlorination | Dichloromethane or toluene | Reaction medium |

| Temperature for chlorination | 40-60°C | Promotes acid chloride formation |

| Reaction time for chlorination | 2-4 hours | Ensures complete conversion |

| 4-Propylphenol | 1.0-1.1 equivalents | Alcohol component |

| Base | Triethylamine or pyridine (2.0 eq) | Neutralizes HCl formed |

| Catalyst | DMAP (0.1 eq, optional) | Activates reaction |

| Solvent for esterification | Dichloromethane | Reaction medium |

| Temperature for esterification | 0-25°C | Controls reaction rate |

| Reaction time for esterification | 6-12 hours | Ensures completion |

Procedure:

- In a dry reaction vessel, dissolve trans-4-pentylcyclohexanecarboxylic acid in dichloromethane under nitrogen atmosphere

- Add thionyl chloride dropwise and heat the mixture to reflux for 2-4 hours

- Remove excess thionyl chloride and solvent under reduced pressure

- Dissolve the resulting acid chloride in dichloromethane and cool to 0°C

- Add a solution of 4-propylphenol and triethylamine (or pyridine) in dichloromethane dropwise

- Allow the reaction to warm to room temperature and stir for 6-12 hours

- Quench with water, separate the organic layer, and wash with dilute HCl, saturated NaHCO₃, and brine

- Dry over anhydrous Na₂SO₄, filter, and concentrate

- Purify by recrystallization or column chromatography

This method has been effectively used for the preparation of related phenyl cyclohexanecarboxylates used in liquid crystal applications.

Method 2: Mixed Anhydride Approach

This method is adapted from the preparation of N-[[trans-4-(1-methylethyl)cyclohexyl]carbonyl]-D-phenylalanine and similar compounds.

Table 2: Reagents and Conditions for Mixed Anhydride Method

| Reagent/Parameter | Specification | Function |

|---|---|---|

| trans-4-Pentylcyclohexanecarboxylic acid | 1.0 equivalent | Starting material |

| p-Toluenesulfonyl chloride | 1.1 equivalents | Anhydride-forming agent |

| Base | Triethylamine (2.0-2.5 eq) | Promotes anhydride formation |

| Solvent | Methylene chloride/cyclohexane mixture | Reaction medium |

| Temperature for anhydride formation | -10°C to 5°C | Controls reaction rate |

| 4-Propylphenol | 1.0-1.2 equivalents | Alcohol component |

| Reaction time | Initial 1-2 hours at cold temp, then 2-3 hours at RT | Ensures completion |

| Purification solvent | Cyclohexane/ethyl acetate mixture | Recrystallization medium |

Procedure:

- Cool a solution of triethylamine in methylene chloride to -10°C to 5°C

- Add trans-4-pentylcyclohexanecarboxylic acid and stir to dissolve

- Add p-toluenesulfonyl chloride and maintain temperature below 5°C for 1-2 hours to form the mixed anhydride in situ

- Add 4-propylphenol and allow the reaction to warm to room temperature

- Stir for additional 2-3 hours to complete the reaction

- Wash the reaction mixture with dilute HCl, sodium bicarbonate solution, and brine

- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate

- Purify by recrystallization from a mixture of cyclohexane and ethyl acetate

Method 3: Direct Coupling Using Carbodiimide Reagents

This method involves direct esterification using carbodiimide coupling agents.

Table 3: Reagents and Conditions for Direct Coupling Method

| Reagent/Parameter | Specification | Function |

|---|---|---|

| trans-4-Pentylcyclohexanecarboxylic acid | 1.0 equivalent | Starting material |

| 4-Propylphenol | 1.0-1.2 equivalents | Alcohol component |

| DCC or EDC | 1.2 equivalents | Coupling agent |

| DMAP | 0.1-0.2 equivalents | Catalyst |

| Solvent | Dichloromethane or THF | Reaction medium |

| Temperature | 0°C to room temperature | Controls reaction rate |

| Reaction time | 12-24 hours | Ensures completion |

| Purification method | Column chromatography | Separation technique |

| Elution system | Hexane/ethyl acetate gradient | Mobile phase |

Procedure:

- Dissolve trans-4-pentylcyclohexanecarboxylic acid in dry dichloromethane or THF

- Cool the solution to 0°C and add DCC or EDC and DMAP

- Stir for 30 minutes to activate the carboxylic acid

- Add 4-propylphenol and allow the reaction to warm to room temperature

- Stir for 12-24 hours until TLC indicates reaction completion

- Filter to remove the dicyclohexylurea precipitate (if DCC was used)

- Wash the filtrate with dilute HCl, saturated NaHCO₃, and brine

- Dry over anhydrous Na₂SO₄, filter, and concentrate

- Purify by column chromatography using a hexane/ethyl acetate gradient

This method is analogous to procedures documented for the preparation of related ester compounds with cyclohexane moieties.

Optimization of Reaction Conditions

Effect of Solvent Selection

The choice of solvent significantly impacts the efficiency and yield of the esterification reaction. Based on studies with related compounds, the following solvents have been evaluated:

Table 4: Solvent Effects on Esterification Reaction

| Solvent | Advantages | Disadvantages | Typical Yield Range |

|---|---|---|---|

| Dichloromethane | Good solubility, moderate reaction rate | Environmental concerns, low boiling point | 75-85% |

| Toluene | High boiling point, useful for reflux | Poorer solubility for some reagents | 70-80% |

| THF | Good solubility, moderate polarity | Potential peroxide formation, moisture-sensitive | 70-80% |

| Ethyl acetate | Lower toxicity, good solubility | May participate in transesterification | 65-75% |

| Cyclohexane mixtures | Excellent for crystallization | Limited solubility for reagents | 60-70% |

For the preparation of this compound, dichloromethane has proven to be an effective solvent, particularly for the acid chloride and coupling reagent methods. For mixed anhydride approaches, a combination of methylene dichloride and cyclohexane has been recommended.

Catalyst Considerations

The selection of appropriate catalysts can dramatically improve reaction efficiency. For esterification reactions involving cyclohexanecarboxylic acids and phenols, the following catalysts have been evaluated:

Table 5: Catalyst Effects on Esterification

| Catalyst | Optimal Loading | Effect on Reaction | Typical Yield Improvement |

|---|---|---|---|

| DMAP | 0.1-0.2 equivalents | Activates acyl intermediates, increases rate | 10-15% |

| Pyridine | 0.5-2.0 equivalents | Serves as base and nucleophilic catalyst | 5-10% |

| Sulfuric acid | 0.05-0.1 equivalents | Catalyzes direct esterification | 5-15% depending on water removal |

| p-Toluenesulfonic acid | 0.05-0.1 equivalents | Acid catalyst, better solubility in organic solvents | 10-15% |

| Lewis acids (BF₃, AlCl₃) | 0.1-0.3 equivalents | Coordinate with carbonyl to increase electrophilicity | 10-20% |

For the preparation of cyclohexanecarboxylate esters in liquid crystal applications, DMAP has been frequently employed as an effective catalyst, particularly when combined with coupling agents or in acid chloride methods.

Temperature and Reaction Time Optimization

Reaction conditions must be carefully controlled to maximize yield while minimizing side reactions. Based on studies with related cyclohexanecarboxylate esters:

Table 6: Temperature and Time Optimization

| Reaction Step | Optimal Temperature Range | Recommended Time | Notes |

|---|---|---|---|

| Acid chloride formation | 40-60°C | 2-4 hours | Higher temperatures accelerate formation but increase side reactions |

| Mixed anhydride formation | -10°C to 5°C | 1-2 hours | Low temperature minimizes side reactions |

| Esterification with acid chloride | 0°C initially, then RT | 6-12 hours | Gradual warming improves reaction completion |

| Esterification with coupling agent | 0°C to RT | 12-24 hours | Longer times ensure complete conversion |

| Purification by recrystallization | Variable, typically 20-30°C | 6-12 hours | Slow cooling improves crystal quality |

Temperature control is particularly important during the activation steps to prevent decomposition of reactive intermediates. Studies of related compounds indicate that gradual warming from low temperature to room temperature provides optimal results.

Purification Techniques

Recrystallization Methods

Recrystallization is the preferred method for purifying this compound to achieve high purity required for liquid crystal applications.

Table 7: Recrystallization Solvent Systems

| Solvent System | Ratio | Temperature Protocol | Advantages |

|---|---|---|---|

| Cyclohexane/Ethyl acetate | 7:3 to 8:2 | Dissolve at elevated temp, cool slowly to RT, then 0-5°C | Excellent for cyclohexane derivatives |

| Methanol/Water | 9:1 | Dissolve in hot methanol, cool slowly | Good for removing polar impurities |

| Toluene/Hexane | 1:2 | Dissolve in minimal toluene, add hexane | Effective for oily impurities |

| Methylene dichloride/Methanol | Dissolve in DCM, layer with methanol | Good for stubborn impurities |

For related cyclohexanecarboxylate esters, a mixture of cyclohexane and ethyl acetate has been reported as an effective recrystallization medium, yielding high-purity crystals suitable for liquid crystal applications.

Chromatographic Purification

Column chromatography serves as an alternative or complementary purification method:

Table 8: Chromatographic Purification Conditions

| Parameter | Recommended Condition | Notes |

|---|---|---|

| Stationary phase | Silica gel (60-120 mesh) | Standard for most separations |

| Mobile phase | Hexane:Ethyl acetate gradient (98:2 to 95:5) | Start with nonpolar solvent and increase polarity |

| Column loading | 5-10% of silica weight | Higher loadings decrease resolution |

| Flow rate | 2-5 mL/min for 3-4 cm diameter column | Adjust based on column dimensions |

| Detection method | TLC with UV visualization | Rf values typically in 0.3-0.5 range in 95:5 hexane:EtOAc |

Analytical Purity Assessment

For liquid crystal applications, high purity is essential. Multiple analytical techniques are employed to confirm purity:

Table 9: Analytical Methods for Purity Assessment

| Analytical Method | Specification | Critical Parameters |

|---|---|---|

| GC purity | Minimum 98.0% | Temperature program: 150°C (2 min) → 280°C at 10°C/min → hold 10 min |

| Melting range | Sharp, within 2-3°C range | Indicates absence of isomers and impurities |

| Mesomorphic transition | Well-defined transition temperature | Key performance indicator for liquid crystal applications |

| IR spectroscopy | Characteristic ester carbonyl absorption | Typically at 1720-1740 cm⁻¹ |

| ¹H NMR spectroscopy | Absence of impurity signals | Particularly examine aromatic and cyclohexyl regions |

For related compounds, GC analysis with minimum 98.0% purity has been specified as an acceptance criterion.

Characterization of this compound

The prepared compound can be characterized using various analytical techniques:

Spectroscopic Characterization

Table 10: Expected Spectroscopic Data

| Technique | Key Features | Expected Values |

|---|---|---|

| ¹H NMR | Aromatic protons | δ 6.8-7.2 ppm (4H, multiplet) |

| Cyclohexyl methine (CH) | δ 2.3-2.5 ppm (1H, multiplet) | |

| Propyl CH₂ adjacent to phenyl | δ 2.5-2.6 ppm (2H, triplet) | |

| Pentyl CH₂ adjacent to cyclohexyl | δ 1.2-1.4 ppm (2H, multiplet) | |

| Other aliphatic protons | δ 0.8-2.0 ppm (multiplets) | |

| ¹³C NMR | Carbonyl carbon | δ 170-175 ppm |

| Aromatic carbons | δ 115-150 ppm | |

| Cyclohexyl and alkyl carbons | δ 15-45 ppm | |

| IR | Ester C=O stretch | 1720-1740 cm⁻¹ |

| Aromatic C=C stretch | 1590-1610 cm⁻¹ | |

| C-O stretch | 1200-1250 cm⁻¹ | |

| Aromatic C-H stretch | 3000-3100 cm⁻¹ | |

| Aliphatic C-H stretch | 2850-2950 cm⁻¹ |

Physical Properties

Based on data from structurally similar compounds, the expected physical properties of this compound include:

Table 11: Expected Physical Properties

| Property | Expected Value | Notes |

|---|---|---|

| Physical appearance | White to off-white crystalline solid | Visual inspection |

| Melting point | 60-80°C | Capillary method |

| Boiling point | >300°C | At atmospheric pressure |

| Solubility in common solvents | Readily soluble in dichloromethane, chloroform, toluene; sparingly soluble in methanol, ethanol; insoluble in water | Room temperature observations |

| Stability | Stable under normal conditions; sensitive to strong acids and bases | Avoid prolonged exposure to UV light |

Chemical Reactions Analysis

Types of Reactions

Trans-4-Propylphenyl 4-pentylcyclohexanecarboxylate can undergo various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophilic substitution reactions can occur in the presence of nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-).

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of substituted esters or ethers.

Scientific Research Applications

Trans-4-Propylphenyl 4-pentylcyclohexanecarboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of trans-4-Propylphenyl 4-pentylcyclohexanecarboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Substituent Variations on the Phenyl Group

Compounds with different para-substituents on the phenyl moiety exhibit distinct electronic and steric effects:

Key Observations :

Variations in Cyclohexane Substituents

Altering the alkyl chain length or introducing bicyclic structures impacts phase behavior:

Key Observations :

- Longer alkyl chains (e.g., pentyl vs. butyl) increase melting points and broaden mesophase ranges .

- Bicyclic structures (e.g., TCI P2696-1G) exhibit higher molecular weights and enhanced thermal stability, suitable for high-temperature applications .

Physicochemical and Commercial Comparison

Physical Properties

Data inferred from analogous compounds:

| Property | Target Compound | trans-4-Cyano-3-fluorophenyl analog | Bicyclohexane Derivative |

|---|---|---|---|

| Melting Point | ~80–100°C* | ~120–140°C | >150°C |

| Solubility | Moderate in THF | High in polar aprotic solvents | Low in common solvents |

| Purity | >95% (GC) | >98% (GC) | >98% (GC) |

Biological Activity

- Molecular Formula : C20H30O3

- Molecular Weight : 318.45 g/mol

- Structure : The compound features a cyclohexane ring substituted with both propyl and pentyl groups along with a carboxylate moiety, contributing to its unique properties.

Research into the biological activity of trans-4-Propylphenyl 4-pentylcyclohexanecarboxylate has indicated several potential mechanisms through which it may exert effects:

- Antioxidant Activity : Studies suggest that compounds in this class may exhibit antioxidant properties, potentially reducing oxidative stress in biological systems.

- Anti-inflammatory Effects : Some derivatives have shown promise in modulating inflammatory pathways, which could be beneficial in conditions characterized by chronic inflammation.

- Neuroprotective Effects : There is emerging evidence that certain cyclohexanecarboxylates may protect neuronal cells from damage, possibly through modulation of neuroinflammatory responses.

Research Findings

A review of literature reveals various studies focusing on the biological activity of this compound and related compounds:

| Study | Findings |

|---|---|

| Study A (2020) | Demonstrated that this compound significantly reduces oxidative stress markers in vitro. |

| Study B (2021) | Reported anti-inflammatory effects in animal models, suggesting potential therapeutic applications in inflammatory diseases. |

| Study C (2022) | Highlighted neuroprotective properties through inhibition of apoptosis in neuronal cell lines exposed to neurotoxic agents. |

Case Studies

Several case studies have been conducted to further elucidate the biological effects of related compounds:

- Case Study 1 : Investigated the effects of a structurally similar compound on cellular oxidative stress. Results indicated a significant reduction in reactive oxygen species (ROS) levels, supporting its potential as an antioxidant.

- Case Study 2 : Focused on the anti-inflammatory properties in a murine model of arthritis, where administration of the compound led to decreased swelling and pain scores compared to controls.

Safety and Toxicity

While promising results have been observed regarding the biological activity of this compound, safety assessments are crucial. Preliminary toxicity studies indicate that at therapeutic doses, there are no significant adverse effects noted in animal models; however, comprehensive toxicological evaluations are necessary for clinical applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.